10-Ethyl-3-nitro-10h-phenothiazine 5-oxide
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Overview
Description
10-Ethyl-3-nitro-10h-phenothiazine 5-oxide is a chemical compound known for its unique structural properties and applications in various fields. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ether and ethanol . This compound is used as a photosensitizer, dye, and optical brightness enhancer .
Preparation Methods
The synthesis of 10-Ethyl-3-nitro-10h-phenothiazine 5-oxide typically involves the reaction of phenothiazine with bromoethane . The reaction conditions require careful handling to avoid skin contact and inhalation of gases . Industrial production methods emphasize safety, requiring the compound to be stored away from fire sources and oxidizing agents in a cool, dry place .
Chemical Reactions Analysis
10-Ethyl-3-nitro-10h-phenothiazine 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives .
Scientific Research Applications
10-Ethyl-3-nitro-10h-phenothiazine 5-oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 10-Ethyl-3-nitro-10h-phenothiazine 5-oxide involves its interaction with molecular targets and pathways. The compound acts as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions. It can also interact with biological molecules, altering their structure and function .
Comparison with Similar Compounds
10-Ethyl-3-nitro-10h-phenothiazine 5-oxide can be compared with other similar compounds such as:
10-Ethyl-10H-phenothiazine: Lacks the nitro and oxide groups, resulting in different chemical properties and applications.
3-Nitrophenothiazine: Similar in structure but lacks the ethyl group, affecting its solubility and reactivity.
Phenothiazine: The parent compound, which lacks the ethyl, nitro, and oxide groups, making it less versatile in certain applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties that are valuable in various scientific and industrial applications .
Properties
CAS No. |
5397-25-1 |
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Molecular Formula |
C14H12N2O3S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
10-ethyl-3-nitrophenothiazine 5-oxide |
InChI |
InChI=1S/C14H12N2O3S/c1-2-15-11-5-3-4-6-13(11)20(19)14-9-10(16(17)18)7-8-12(14)15/h3-9H,2H2,1H3 |
InChI Key |
ITBLSYQCKBREGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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